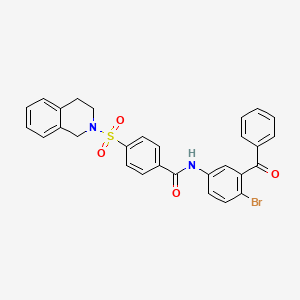
N-(3-benzoyl-4-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-benzoyl-4-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H23BrN2O4S and its molecular weight is 575.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-benzoyl-4-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C29H23BrN2O4S with a molecular weight of 575.48 g/mol. Its structure comprises a benzamide core substituted with a sulfonamide group and a dihydroisoquinoline moiety, which is critical for its biological activity.
1. Urease Inhibition
Recent studies have demonstrated that compounds related to this compound exhibit significant urease inhibitory activity. Urease is an enzyme implicated in various pathological conditions, including peptic ulcers and certain types of kidney stones.
Key Findings:
- The compound showed an IC50 value indicating potent urease inhibition, comparable to standard inhibitors like thiourea .
- Structure-activity relationship (SAR) studies revealed that electron-donating groups enhance inhibitory potential, suggesting that modifications to the compound could lead to improved efficacy .
2. Neuroprotective Effects
In vivo studies indicate that related compounds can inhibit polyglutamine aggregation in models of neurodegenerative diseases such as Huntington's disease. This aggregation is a hallmark of the disease and contributes to neuronal death.
Research Insights:
- The compound has been shown to suppress neurodegeneration in Drosophila models of Huntington's disease, indicating potential therapeutic applications for neurodegenerative disorders .
- The mechanism involves the stabilization of misfolded proteins, preventing their aggregation and promoting cellular health .
Case Study 1: Urease Inhibition
A library of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues was synthesized and evaluated for urease inhibition. Compounds with similar structural features to this compound showed IC50 values ranging from 11.2 μM to 56.7 μM, with specific analogues outperforming standard inhibitors .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound 1 | 20.4 ± 0.22 | Most potent |
| Compound 2 | 11.2 ± 0.81 | Strong activity |
| Thiourea | 21.7 ± 0.34 | Standard comparator |
Case Study 2: Neuroprotection in Huntington's Disease
In models of Huntington's disease, the compound demonstrated significant protective effects against neuronal death caused by polyglutamine aggregates. This was evidenced by reduced levels of insoluble aggregates and improved motor function in treated organisms .
属性
IUPAC Name |
N-(3-benzoyl-4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrN2O4S/c30-27-15-12-24(18-26(27)28(33)21-7-2-1-3-8-21)31-29(34)22-10-13-25(14-11-22)37(35,36)32-17-16-20-6-4-5-9-23(20)19-32/h1-15,18H,16-17,19H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMNNHHGOOQSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













